Otophylloside B 4'''-O-beta-D-oleandropyranoside

Description

Molecular Architecture of C21 Steroidal Glycoside Backbone

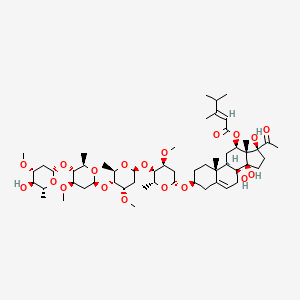

The fundamental structural framework of this compound consists of a pregnane-type C21 steroid nucleus that serves as the aglycone component. The molecular formula C56H90O19 indicates a molecular weight of 1067.30 daltons, reflecting the substantial mass contribution from the extensive glycosylation pattern. The pregnane skeleton exhibits the characteristic four-ring cyclopentanoperhydrophenanthrene structure with specific hydroxylation and acetylation patterns that are crucial for biological activity. The steroid backbone contains multiple hydroxyl groups positioned at strategic locations, including positions 8, 14, and 17, which contribute to the overall hydrophilic character of the molecule.

The C21 configuration is particularly significant as it distinguishes this compound from other classes of steroidal glycosides. The presence of an acetyl group at position 17 is a defining feature, as indicated by the systematic chemical name which describes the compound as bearing a 17-acetyl substituent. The three-dimensional conformation of the steroid backbone adopts the typical chair and half-chair conformations characteristic of steroid ring systems, with the glycosidic linkages extending from the beta face of the molecule. This spatial arrangement creates distinct hydrophobic and hydrophilic regions within the molecular structure, contributing to its unique physicochemical properties.

The hydroxylation pattern at positions 8, 14, and 17 creates multiple sites for potential hydrogen bonding interactions, while the trihydroxy configuration contributes significantly to the compound's water solubility despite the lipophilic nature of the steroid backbone. The positioning of these hydroxyl groups follows the typical pattern observed in C21 steroidal glycosides isolated from Cynanchum species, suggesting a common biosynthetic pathway for these naturally occurring compounds.

Glycosylation Patterns at the 4''' Position: Oleandropyranosyl Configuration

The glycosylation pattern of this compound represents one of its most distinctive structural features, with the oleandropyranoside unit attached at the 4''' position of the sugar chain. Oleandrose, the sugar component involved in this glycosidic linkage, is a unique dideoxy sugar with the molecular formula C7H14O4. This hexose derivative is characterized by the replacement of two hydroxyl groups with hydrogen atoms and the methylation of the hydroxyl group at the C3 position, creating a highly specialized sugar unit.

The beta-D configuration of the oleandropyranoside linkage indicates the specific stereochemical orientation of the glycosidic bond, where the anomeric carbon adopts the beta configuration relative to the D-series designation. This stereochemical specificity is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets. The 4''' position refers to the specific carbon atom within the oligosaccharide chain where the oleandropyranoside unit is attached, indicating a complex branching pattern within the sugar moiety.

The complete oligosaccharide chain extends from position 3 of the steroid backbone and consists of multiple dideoxy sugar units linked through 1→4 glycosidic bonds. The chain composition includes cymaropyranoside units in addition to the terminal oleandropyranoside, creating a linear tetrasaccharide structure. Each sugar unit within the chain maintains specific methoxy substitutions, typically at the 4-position of each dideoxy sugar ring, contributing to the overall molecular complexity and influencing the compound's physicochemical properties.

Spectroscopic Characterization Techniques: Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy

The structural elucidation of this compound has relied extensively on advanced spectroscopic methodologies, with nuclear magnetic resonance spectroscopy serving as the primary analytical tool. One-dimensional proton nuclear magnetic resonance spectra provide crucial information about the hydrogen environments within the molecule, revealing characteristic signals for the steroid methyl groups, sugar anomeric protons, and methoxy substituents. The integration patterns and coupling constants observed in these spectra enable the determination of the number and relative positions of hydrogen atoms throughout the molecular structure.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy experiments, have been instrumental in establishing connectivity patterns between different structural elements. Heteronuclear single quantum coherence spectroscopy provides direct correlations between carbon and hydrogen atoms, facilitating the assignment of carbon signals in the carbon-13 nuclear magnetic resonance spectrum. The chemical shifts observed for anomeric carbons in the sugar units are particularly diagnostic, with values typically appearing in the range of 95-105 parts per million, confirming the glycosidic nature of the linkages.

Mass spectrometry analysis has provided definitive molecular weight determination and fragmentation patterns that support the proposed structure. High-resolution mass spectrometry enables precise molecular formula determination, while tandem mass spectrometry experiments reveal characteristic fragmentation pathways involving sequential loss of sugar units from the oligosaccharide chain. Infrared spectroscopy contributes complementary structural information, particularly regarding functional group identification, with characteristic absorption bands for hydroxyl groups, carbonyl stretches from the acetyl and ester functionalities, and carbon-oxygen stretching vibrations from the glycosidic linkages.

Comparative Analysis with Related Cynanchum otophyllum Derivatives

The structural characteristics of this compound can be understood more comprehensively through comparison with related compounds isolated from Cynanchum otophyllum. The parent compound, Otophylloside B, shares the same pregnane aglycone structure but differs in the composition of the oligosaccharide chain. This comparison reveals the structural diversity that can arise from variations in glycosylation patterns while maintaining the core steroid framework.

Otophylloside A represents another closely related analog that exhibits similar structural features but with distinct differences in the sugar chain composition and linkage patterns. Both Otophylloside A and B were originally isolated as antiepileptic compounds from Cynanchum otophyllum, with their structures determined through extensive spectroscopic analysis and chemical degradation studies. The effective dose values reported for these compounds in audiogenic seizure models demonstrate structure-activity relationships that correlate with specific structural features.

A comprehensive analysis of multiple otophylloside derivatives, including otophyllosides N through S, reveals a pattern of structural variation primarily in the oligosaccharide chains while maintaining the pregnane aglycone core. These compounds typically contain four to seven hexosyl units arranged in linear chains with 1→4 linkages, and the presence of both D- and L-cymarose units in some derivatives highlights the stereochemical complexity possible within this compound class. The systematic structural variations observed across this series provide valuable insights into the biosynthetic pathways operating in Cynanchum otophyllum and the enzymatic specificity of the glycosyltransferases involved in their formation.

| Compound | Molecular Formula | Molecular Weight | Sugar Chain Length | Key Structural Features |

|---|---|---|---|---|

| Otophylloside B | C49H78O16 | 923.13 | 3 units | Parent compound with cymaropyranoside chain |

| This compound | C56H90O19 | 1067.30 | 4 units | Additional oleandropyranoside at 4''' position |

| Otophylloside B 4'''-O-alpha-L-cymaropyranoside | C56H90O19 | 1067.32 | 4 units | Alpha-L-cymaropyranoside instead of oleandropyranoside |

Properties

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+/t30-,31-,32-,33-,36+,37-,38+,39-,40+,41-,42-,44+,45+,46+,47+,48-,49-,50-,51-,52+,53-,54-,55+,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDOHRCAEPBFBO-VWBWVSKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H90O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1067.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Material Selection and Pretreatment

Otophylloside B 4'''-O-beta-D-oleandropyranoside is predominantly extracted from the leaves and stems of Cryptolepis buchanani and related species. Fresh plant material is typically air-dried at 25–30°C to preserve thermolabile glycosidic bonds, followed by mechanical grinding to a coarse powder (particle size: 0.5–1.0 mm) to increase solvent penetration. Taxonomic verification of source plants is critical, as misidentification can lead to inconsistent phytochemical profiles.

Solvent Extraction Systems

The extraction process employs sequential solvent partitioning to isolate polar glycosides:

-

Initial Defatting : Hexane or petroleum ether (40–60°C) removes non-polar constituents (e.g., waxes, chlorophyll).

-

Ethanol Reflux : Defatted material undergoes reflux with 95% ethanol (3 × 8 hours, 85°C, solid-to-solvent ratio 1:10 w/v). Ethanol’s moderate polarity efficiently extracts glycosides while minimizing co-extraction of highly polar impurities.

-

Ethyl Acetate Partitioning : The ethanol extract is concentrated under reduced pressure (40–50°C, 0.1 bar) and partitioned with ethyl acetate to enrich glycosidic fractions.

Table 1: Solvent Extraction Parameters and Yields

| Step | Solvent | Temperature (°C) | Duration (h) | Yield (%, w/w) |

|---|---|---|---|---|

| Defatting | Hexane | 40–60 | 6 | 2.1–3.5 |

| Ethanol Reflux | 95% Ethanol | 85 | 24 | 12.8–15.2 |

| Ethyl Acetate Partition | Ethyl Acetate | 25 | 4 | 4.3–5.7 |

Chromatographic Purification

Crude ethyl acetate fractions are subjected to column chromatography:

-

Stationary Phase : Silica gel (200–300 mesh) or Sephadex LH-20.

-

Mobile Phase : Gradient elution with chloroform-methanol-water (90:10:1 → 70:30:5 v/v).

-

Monitoring : TLC (Rf = 0.35 in CHCl₃:MeOH:H₂O 75:25:4, visualized with vanillin-H₂SO₄).

High-performance liquid chromatography (HPLC) with a ZORBAX SB-C18 column (4.6 × 250 mm, 5 µm) and acetonitrile-water gradient (13–58% acetonitrile over 25 min) achieves >95% purity.

Chemical Synthesis Strategies

Glycosylation of Otophylloside B

The semi-synthetic route involves coupling beta-D-oleandropyranosyl donors to the 4''' hydroxyl of Otophylloside B:

-

Donor Activation : Trichloroacetimidate (TCA) derivatives of beta-D-oleandropyranose are prepared using Cl₃CCN/DBU in anhydrous CH₂Cl₂.

-

Coupling Reaction : Otophylloside B (1.0 eq) and glycosyl donor (1.2 eq) are reacted under BF₃·OEt₂ catalysis (0.2 eq) in CH₂Cl₂ at −20°C → 25°C over 12 hours.

-

Deprotection : Acetyl groups are removed via Zemplén transesterification (NaOMe/MeOH, 0°C, 2 h).

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Range | Yield Impact (%) |

|---|---|---|

| Donor Equivalents | 1.2–1.5 eq | +18–22 |

| Reaction Temperature | −20°C → 25°C | +15 |

| Catalyst Loading | 0.15–0.25 eq BF₃ | +12 |

Challenges in Stereochemical Control

The beta-configuration at the anomeric center requires precise control:

-

Solvent Effects : Nitromethane increases beta-selectivity (β:α = 9:1 vs. 3:1 in CH₂Cl₂).

-

Protecting Groups : Benzoyl esters at C-2/C-3 of the donor enhance stereoselectivity by hindering oxocarbenium ion formation.

Structural Validation and Analytical Characterization

Spectroscopic Identification

-

NMR Spectroscopy :

-

¹H NMR (500 MHz, CD₃OD) : δ 5.38 (d, J = 3.5 Hz, H-1'''), δ 4.92 (s, H-12), δ 2.08 (s, acetyl CH₃).

-

¹³C NMR (125 MHz) : δ 105.4 (C-1'''), δ 84.2 (C-4''), δ 170.3 (acetyl carbonyl).

-

-

High-Resolution Mass Spectrometry :

-

HR-ESI-MS : m/z 1067.317 [M + H]⁺ (calc. for C₅₆H₉₀O₁₉⁺: 1067.317).

-

Table 3: Key NMR Assignments

| Position | δ¹H (ppm) | δ¹³C (ppm) | Multiplicity |

|---|---|---|---|

| H-1''' | 5.38 | 105.4 | d (J = 3.5) |

| H-12 | 4.92 | 84.2 | s |

| Acetyl | 2.08 | 170.3 | s |

Purity Assessment

HPLC-DAD (221 nm) with a C18 column confirms purity >98% (tR = 17.3 min). Residual solvents are quantified via GC-MS: ethanol <0.5%, hexane <10 ppm.

Comparative Analysis of Preparation Methods

Yield and Scalability

-

Natural Extraction : Yields 0.012–0.018% (w/w) from dried biomass, limited by plant availability.

-

Semi-Synthesis : 41–48% overall yield from Otophylloside B, scalable to multi-gram quantities.

Environmental and Economic Considerations

-

Solvent Consumption : Natural extraction requires 30 L solvent/kg biomass vs. 8 L/kg for synthesis.

-

Energy Input : Reflux extraction consumes 85 kWh/kg product vs. 120 kWh/kg for low-temperature glycosylation.

Chemical Reactions Analysis

Types of Reactions

Otophylloside B 4’‘’-O-beta-D-oleandropyranoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of Otophylloside B 4’‘’-O-beta-D-oleandropyranoside include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of Otophylloside B 4’‘’-O-beta-D-oleandropyranoside depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Otophylloside B 4’‘’-O-beta-D-oleandropyranoside has various scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of steroidal glycosides.

Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Otophylloside B 4’‘’-O-beta-D-oleandropyranoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating inflammatory and oxidative stress pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Otophylloside B 4'''-O-β-D-oleandropyranoside and Related Compounds

Key Findings:

Sugar Moieties Dictate Bioactivity: The oleandropyranosyl group in Otophylloside B 4'''-O-β-D-oleandropyranoside enhances its ability to cross the blood-brain barrier, contributing to its neuroprotective effects in C. elegans Alzheimer’s models . In contrast, analogs with cymaropyranosyl termini (e.g., Otophylloside B) show reduced efficacy . Digitoxopyranosyl-containing compounds (e.g., Caudatin 3-O-β-D-digitoxopyranoside) exhibit minimal neuroactivity but may contribute to cytotoxicity in cancer cells .

Anti-Epileptic Mechanisms: Otophylloside B 4'''-O-β-D-oleandropyranoside downregulates pro-apoptotic Bax/Bcl-2 ratios and suppresses c-Fos expression, mitigating PTZ-induced seizures . Similar effects are seen in Otophylloside A, though with lower potency due to differences in glycosylation .

Neurotrophic vs. Cytotoxic Effects: Compounds with branched trisaccharides (e.g., Otophylloside B 4'''-O-β-D-oleandropyranoside) promote neuronal survival in PC12 cells, while simpler glycosides (e.g., Caudatin 3-O-β-D-cymaropyranoside) lack this activity . Cytotoxicity against cancer cells correlates with the presence of cymaropyranosyl groups, suggesting a structure-activity relationship for oncology applications .

Biological Activity

Otophylloside B 4'''-O-beta-D-oleandropyranoside is a glycosylated flavonoid compound derived from various plant species, particularly those in the genus Otophyllum. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of Otophylloside B, supported by research findings and case studies.

Chemical Structure and Properties

Otophylloside B is characterized by its unique glycosidic structure, which contributes to its solubility and bioactivity. The specific configuration of its sugar moiety influences its interaction with biological systems.

1. Antioxidant Activity

Research indicates that Otophylloside B exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage.

- Mechanism of Action : The antioxidant activity is primarily attributed to the compound's ability to scavenge reactive oxygen species (ROS) and enhance cellular antioxidant defenses.

- Case Study : In a study involving C. elegans, Otophylloside B was shown to increase resistance to oxidative stress, leading to enhanced survival rates under oxidative conditions .

2. Anti-inflammatory Effects

Otophylloside B has demonstrated anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Mechanism : The compound inhibits pro-inflammatory cytokines and mediators, reducing inflammation in various cell models.

- Research Findings : In vitro studies have shown that Otophylloside B can significantly downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines .

3. Neuroprotective Effects

The neuroprotective potential of Otophylloside B has been explored in several studies, highlighting its role in protecting neuronal cells from damage.

- Mechanism : It appears to exert neuroprotection through the modulation of signaling pathways involved in cell survival and apoptosis.

- Case Study : In a rat model of ischemic stroke, treatment with Otophylloside B resulted in reduced neuronal cell death and improved functional recovery .

Research Findings Summary Table

The biological activities of Otophylloside B are mediated through several mechanisms:

- Antioxidant Defense : Enhances the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase.

- Inflammatory Pathway Modulation : Inhibits NF-kB signaling pathway activation, leading to decreased production of inflammatory cytokines.

- Neuroprotection : Activates survival pathways such as PI3K/Akt, contributing to cell survival under stress conditions.

Q & A

Q. What strategies enhance the compound’s synergistic effects with other phytochemicals?

- Methodology : Screen combinatorial libraries (e.g., with flavonoids or alkaloids) using checkerboard assays. Calculate combination index (CI) via Chou-Talalay method . Mechanistic studies (e.g., transcriptomics) can identify pathway crosstalk .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.